N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetamide
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Overview
Description
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}ACETAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines a benzodioxin ring with a pyrimidinyl acetamide moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxin ring through a cyclization reaction. Subsequent steps involve the introduction of the pyrimidinyl acetamide group via nucleophilic substitution and amide bond formation. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as pH, temperature, and solvent choice are crucial for achieving desired products.
Major Products Formed
Major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in research and industrial applications.
Scientific Research Applications
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may modulate biochemical pathways by binding to active sites or altering protein conformation, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}ACETAMIDE shares structural similarities with other benzodioxin and pyrimidinyl compounds.
Organochlorine Compounds: These compounds have similar structural features and chemical properties.
Uniqueness
The uniqueness of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}ACETAMIDE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C23H24N4O4 |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethylanilino)-4-methyl-6-oxopyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H24N4O4/c1-14-8-15(2)10-18(9-14)26-23-24-16(3)11-22(29)27(23)13-21(28)25-17-4-5-19-20(12-17)31-7-6-30-19/h4-5,8-12H,6-7,13H2,1-3H3,(H,24,26)(H,25,28) |
InChI Key |
OGGCNZDGXLXKDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=CC(=O)N2CC(=O)NC3=CC4=C(C=C3)OCCO4)C)C |
Origin of Product |
United States |
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